molecular formula C24H30N4O2 B12245447 3-(4-methoxyphenyl)-1-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)propan-1-one

3-(4-methoxyphenyl)-1-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)propan-1-one

Cat. No.: B12245447
M. Wt: 406.5 g/mol
InChI Key: GUHHTEMKJMXNIT-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-1-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)propan-1-one is a complex organic compound that features a combination of aromatic and heterocyclic structures. Compounds like this are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a compound typically involves multiple steps, including the formation of the core heterocyclic structure, followed by the introduction of various substituents. Common synthetic methods might include:

    Cyclization reactions: to form the pyrimidine and pyrrolo structures.

    Substitution reactions: to introduce the methoxyphenyl and other substituents.

    Catalytic hydrogenation: to reduce double bonds and form the octahydro structure.

Industrial Production Methods

Industrial production of complex organic compounds often involves optimization of reaction conditions to maximize yield and purity. This might include:

    High-pressure reactors: for hydrogenation steps.

    Automated synthesis: using robotic systems to handle multiple reaction steps.

    Purification techniques: such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the methoxy group or the aromatic ring.

    Reduction: Reduction reactions could further hydrogenate the compound or reduce any remaining double bonds.

    Substitution: Various substitution reactions could occur, particularly on the aromatic ring or the heterocyclic structures.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but might include further substituted or functionalized derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, compounds like this are often studied for their unique structural properties and potential as building blocks for more complex molecules.

Biology

In biology, such compounds might be investigated for their interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicine, these compounds could be explored for their potential therapeutic effects, such as anti-cancer, anti-inflammatory, or antimicrobial activities.

Industry

In industry, these compounds might be used as intermediates in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action for such a compound would depend on its specific biological activity. Generally, it might involve:

    Binding to specific receptors: or enzymes in the body.

    Inhibiting or activating: certain biochemical pathways.

    Interacting with DNA or RNA: to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

    3-(4-methoxyphenyl)-1-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)propan-1-one: might be compared with other heterocyclic compounds with similar structures, such as:

Uniqueness

The uniqueness of this compound could lie in its specific combination of functional groups and ring structures, which might confer unique biological activities or chemical reactivity.

Properties

Molecular Formula

C24H30N4O2

Molecular Weight

406.5 g/mol

IUPAC Name

3-(4-methoxyphenyl)-1-[2-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]propan-1-one

InChI

InChI=1S/C24H30N4O2/c1-16-25-22-5-3-4-21(22)24(26-16)28-14-18-12-27(13-19(18)15-28)23(29)11-8-17-6-9-20(30-2)10-7-17/h6-7,9-10,18-19H,3-5,8,11-15H2,1-2H3

InChI Key

GUHHTEMKJMXNIT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(CCC2)C(=N1)N3CC4CN(CC4C3)C(=O)CCC5=CC=C(C=C5)OC

Origin of Product

United States

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